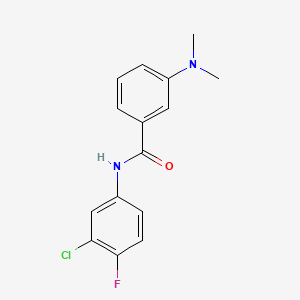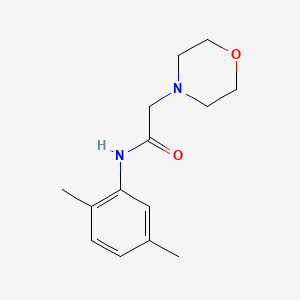![molecular formula C20H28N2O4 B5507156 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)
8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex molecular architecture, including spiro and diazaspiro frameworks. These structures are significant in medicinal chemistry due to their potential biological activities and their role in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as illustrated in the work by Li et al. (2014), where trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes were synthesized via a one-pot, multi-component reaction involving barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Li et al., 2014). This demonstrates the complexity and the synthetic routes utilized in producing such compounds.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's potential interactions and mechanisms of action. The structural confirmation methods typically include ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis, as demonstrated in the synthesis of related compounds (Ahmed et al., 2012).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related structures, which show a wide range of reactions including cycloadditions, annulations, and substitutions. These reactions are often used to introduce various functional groups or to modify the compound's framework for specific biological activities or physical properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the compound's application and handling. The crystalline and molecular structure of related compounds, such as the work done by Zeng et al. (2021) on a 1,5-dioxaspiro[5.5] derivative, provides insight into the interactions and stability of these molecules (Zeng et al., 2021).
科学的研究の応用
Synthesis and Chemical Properties
- A number of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid. These compounds have been studied for their structural properties using various analytical methods (Ahmed et al., 2012).
Therapeutic Applications
- CCR8 antagonists derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Immunomodulatory Effects
- The structure-activity studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists showed immunomodulatory effect, suggesting these compounds as promising leads for peripheral GABAAR inhibition, with potential implications in immunomodulation (Bavo et al., 2021).
Synthetic Methodologies
- Microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles has been reported, highlighting the importance of novel synthetic approaches for the efficient generation of these complex heterocyclic systems (Macleod et al., 2006).
Photophysical Studies and Solvatochromic Analysis
- Synthesis, photophysical studies, solvatochromic analysis, and TDDFT calculations of diazaspiro compounds have been conducted to understand their photophysical behavior, which is crucial for developing applications in materials science and as probes in biological systems (Aggarwal & Khurana, 2015).
特性
IUPAC Name |
9-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,25)10-8-15-4-6-16(7-5-15)17(23)22-12-3-9-20(11-13-22)14-21-18(24)26-20/h4-7,25H,3,8-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQHXYEFLLOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC3(CC2)CNC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)


![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)
![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)